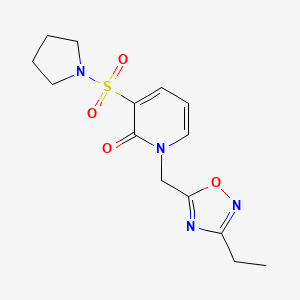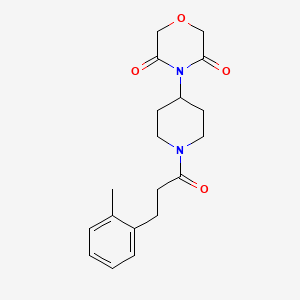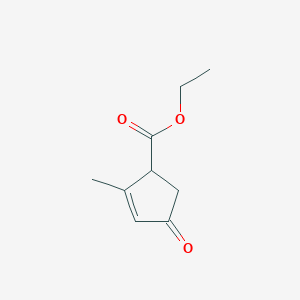![molecular formula C19H15F3N2O B2859510 N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide CAS No. 866042-36-6](/img/structure/B2859510.png)
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a biologically active scaffold known for its diverse range of activities . It’s found in many natural products and is considered a potential source of biologically active compounds . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole and pyrrolidine analogs has been a versatile field of study . Various tactical approaches have been used to synthesize these compounds . For example, one method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole and pyrrolidine analogs is characterized by a five-membered ring system . This structure is found in many natural products and marketed drugs .Chemical Reactions Analysis
Pyrrole and pyrrolidine analogs are known for their diverse therapeutic applications . They have been used in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole and pyrrolidine analogs can vary widely depending on the specific compound and its structure .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar structure, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).
Development of Novel Antineoplastic Agents
The metabolism and disposition of a novel antineoplastic, Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl), were studied, highlighting its unique pharmacologic property of accelerating bone-marrow cell formation (Zhang et al., 2011).
Advances in Chemical Synthesis Techniques
Research on the synthesis and properties of fluorinated polyamideimides, which involved the direct polycondensation of novel diimide-diacids with aromatic diamines, showcases the versatility of incorporating fluorinated groups for enhancing material properties (Tsay et al., 2005).
Insights into Molecular Interaction and Drug Design
Studies on the molecular interaction of antagonists with cannabinoid receptors have provided valuable insights into drug design, particularly the importance of the spatial orientation and distinct electrostatic character of fluorinated compounds for receptor binding (Shim et al., 2002).
Exploration of Fluorination in Organic Chemistry
The Pd(II)-catalyzed ortho trifluoromethylation of arenes, utilizing N-arylbenzamides, exemplifies the role of fluorination in modifying chemical reactivity and enhancing the potential of organic compounds for various applications (Zhang et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(1H-pyrrol-1-yl)benzyl]-3-(trifluoromethyl)benzenecarboxamide are the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the associated cellular processes.
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase enzymes affects the nucleic acid synthesis and fatty acid synthesis pathways respectively . The downstream effects include disruption in DNA replication and cell membrane synthesis, which can lead to cell growth inhibition or cell death.
Result of Action
The molecular and cellular effects of the compound’s action include disruption in DNA replication and cell membrane synthesis due to the inhibition of DHFR and Enoyl ACP Reductase enzymes . This can lead to cell growth inhibition or cell death, making the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.
Safety and Hazards
Direcciones Futuras
Due to the diversity of pyrrole and pyrrolidine analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This includes the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .
Propiedades
IUPAC Name |
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)16-8-5-7-14(12-16)18(25)23-13-15-6-1-2-9-17(15)24-10-3-4-11-24/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLZCIHZNMMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2859431.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide](/img/structure/B2859433.png)

![1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2859435.png)

![1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2859440.png)

![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)

![N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2859450.png)